molecular formula C21H16ClNO4 B234698 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B234698
M. Wt: 381.8 g/mol
InChI Key: HRHSRZQPUDFDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as AG-1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Scientific Research Applications

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the EGFR tyrosine kinase, which is overexpressed in many types of cancer. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of protein kinases that are involved in the pathogenesis of these diseases.

Mechanism of Action

The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the inhibition of the EGFR tyrosine kinase. This kinase is involved in the regulation of cell growth and proliferation, and its overexpression is associated with the development and progression of many types of cancer. By inhibiting the activity of this kinase, N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of the EGFR tyrosine kinase and its downstream signaling pathways, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its potent inhibitory activity against the EGFR tyrosine kinase. This compound is also highly selective for this kinase, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide. One of the major directions is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of the potential applications of this compound in other research fields, such as neurodegenerative diseases and inflammation. Additionally, the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound in vivo is also an important future direction.

Synthesis Methods

The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzyl alcohol in the presence of a base to form 4-chloro-2-[hydroxy(phenyl)methyl]phenol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent to form the final product, N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide.

properties

Product Name

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide

Molecular Formula

C21H16ClNO4

Molecular Weight

381.8 g/mol

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H16ClNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11,20,24H,12H2,(H,23,25)

InChI Key

HRHSRZQPUDFDNF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O

Origin of Product

United States

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